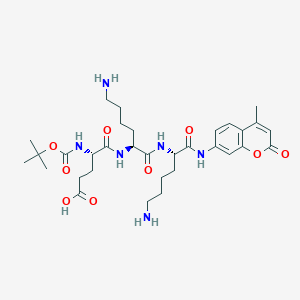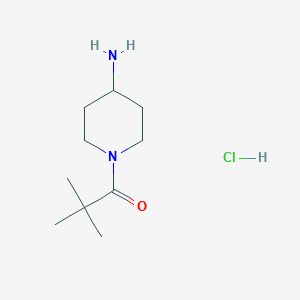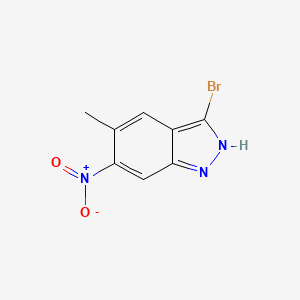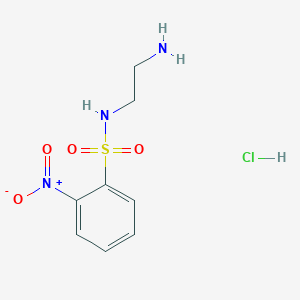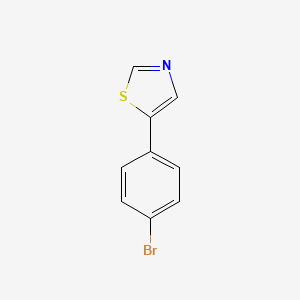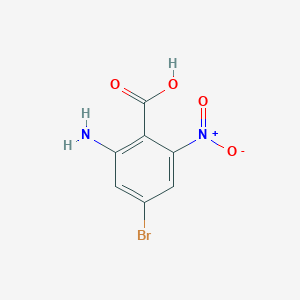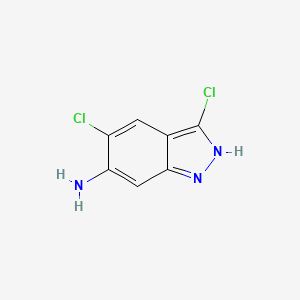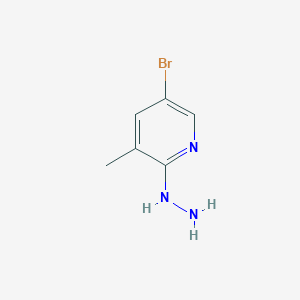
5-Bromo-2-hydrazinyl-3-methylpyridine
Overview
Description
“5-Bromo-2-hydrazinyl-3-methylpyridine” is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol. It is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Scientific Research Applications
Synthesis of Complex Chemical Structures
- The compound is instrumental in synthesizing imidazo[1,2-a]pyridines, recognized for their broad applications in medicinal chemistry and material science. Techniques such as condensation, multicomponent reactions, and oxidative coupling are employed to derive these structures, showcasing the versatility of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives in chemical synthesis (Bagdi et al., 2015).
Electrocatalytic Applications
- In another innovative application, 5-Bromo-2-hydrazinyl-3-methylpyridine is utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process exemplifies the compound's role in green chemistry, enabling the synthesis of valuable chemicals through environmentally friendly methods (Feng et al., 2010).
Medicinal Chemistry and Biological Activities
- The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions of commercially available analogs demonstrates potential for creating compounds with significant biological activities. Density functional theory (DFT) studies and biological activity assessments, including anti-thrombolytic and biofilm inhibition activities, highlight the compound's contribution to the development of new therapeutics (Ahmad et al., 2017).
Material Science Applications
- Research into the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes with 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives has revealed the potential for color tuning in light-emitting devices. The manipulation of the ancillary ligand in these complexes enables a wide range of emission properties, offering applications in organic light-emitting devices (OLEDs) and biological labeling (Stagni et al., 2008).
properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCYKIQCCAIZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazinyl-3-methylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

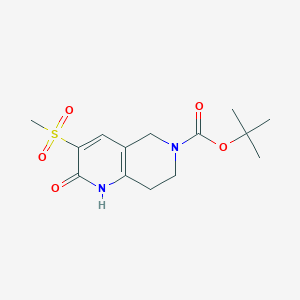
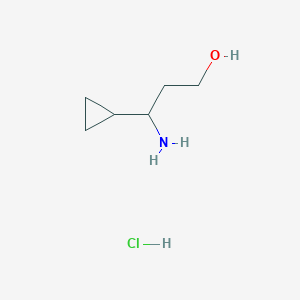
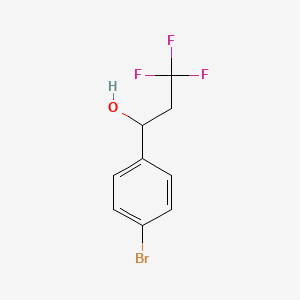
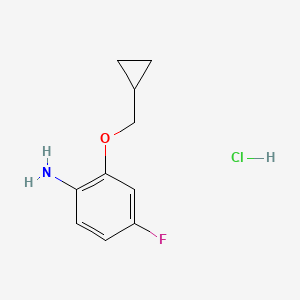
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

